1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
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Description
1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28FN3O5 and its molecular weight is 517.557. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Techniques
Cesium Carbonate Catalyzed Synthesis
The synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using cesium carbonate is an efficient protocol. This method highlights the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for several drugs such as Prazosin, Bunazosin, and Doxazosin. The study explores the impact of different bases, solvents, temperatures, CO2 pressures, and reaction times on the synthesis process Y. Patil et al., 2008.
Solvent-Free Synthesis Using CO2
Another notable technique involves the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide with a catalytic amount of DBU. This method provides an eco-friendly approach to synthesizing 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, showcasing a 97% yield under optimized conditions T. Mizuno et al., 2007.
Applications Beyond Synthesis
Structural and Molecular Studies
The crystal and molecular structure studies of similar quinazoline derivatives provide insights into their potential applications in material science and drug design. For instance, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione's structure was investigated, revealing inter- and intramolecular hydrogen bonds forming a three-centered hydrogen bonding pattern, which could influence its chemical reactivity and interaction with biological targets H. R. Manjunath et al., 2011.
Carbon Dioxide Mediated Synthesis
The novel and efficient CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione using DMF in water as the solvent marks a significant advancement in green chemistry. This method not only provides a high yield of the product but also demonstrates the role of DMF as a carbon source, highlighting the environmental benefits and potential industrial applications of such synthesis processes K. B. Rasal et al., 2016.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(18-20-6-5-7-22(30)14-20)29(36)33(28(23)35)17-19-8-10-21(11-9-19)27(34)31-12-3-4-13-31/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUIGGXVAJOZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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